Methyl 4-{[(pyridin-2-yl)formamido]methyl}benzoate
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Overview
Description
Methyl 4-(picolinamidomethyl)benzoate is an organic compound with the molecular formula C15H14N2O3 It is a derivative of benzoic acid and picolinamide, featuring a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(picolinamidomethyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of 4-(bromomethyl)benzoic acid with picolinamide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of Methyl 4-(picolinamidomethyl)benzoate typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(picolinamidomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates and picolinamides.
Scientific Research Applications
Methyl 4-(picolinamidomethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 4-(picolinamidomethyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester of benzoic acid, used in perfumery and as a solvent.
Methyl 4-aminobenzoate: Used in organic synthesis and as a dye intermediate.
Methyl 4-hydroxybenzoate:
Uniqueness
Methyl 4-(picolinamidomethyl)benzoate is unique due to its combined structural features of benzoic acid and picolinamide. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
methyl 4-[(pyridine-2-carbonylamino)methyl]benzoate |
InChI |
InChI=1S/C15H14N2O3/c1-20-15(19)12-7-5-11(6-8-12)10-17-14(18)13-4-2-3-9-16-13/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
YYSKOVHNWIXAAW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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